

A Comparative Guide to PF-07265028 and Other In Vitro HPK1 Inhibitors

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Compound of Interest		
Compound Name:	PF-07265028	
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This guide provides an objective in vitro comparison of **PF-07265028** with other hematopoietic progenitor kinase 1 (HPK1) inhibitors for researchers, scientists, and drug development professionals. HPK1, a serine/threonine kinase, is a critical negative regulator of T-cell receptor (TCR) signaling, and its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[1][2][3][4] This document summarizes key performance data from publicly available preclinical studies to facilitate the evaluation of different HPK1 inhibitor chemotypes.

Introduction to HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells.[2][5] It functions as a crucial negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and effector functions.[5][6] Pharmacological inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity by augmenting the ability of T-cells to recognize and eliminate cancer cells.[5][7] Most current HPK1 inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase.[5]

Upon TCR engagement, HPK1 is activated and phosphorylates downstream adaptor proteins, most notably SLP-76 at Serine 376.[2][3][6] This phosphorylation event leads to the degradation of SLP-76, thereby attenuating T-cell activation and proliferation.[2] By blocking the catalytic activity of HPK1, inhibitors prevent the phosphorylation and subsequent degradation



of SLP-76, leading to sustained TCR signaling, enhanced T-cell proliferation, and increased production of effector cytokines like Interleukin-2 (IL-2).[8]

Biochemical Potency of HPK1 Inhibitors

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for assessing the biochemical potency of an inhibitor against the purified HPK1 enzyme. The following table summarizes the reported values for **PF-07265028** and other representative HPK1 inhibitors.

Compound/Ref erence	Target	Assay Type	IC50 (nM)	Ki (nM)
PF-07265028	HPK1	Biochemical	-	<0.05
Compound from EMD Serono	HPK1	Biochemical	0.2	-
Compound 1	HPK1	Biochemical	0.0465	-
Compound 15b	HPK1	Kinase Activity	3.1	-
Insilico Medicine Compound	HPK1	Biochemical	10.4	-
Ryvu HPK1 inhibitors	HPK1	Biochemical	sub-nanomolar	-
Hpk1-IN-4	HPK1	Biochemical	0.061	-
ISR-05	HPK1	Kinase Activity	24,200	-
ISR-03	HPK1	Kinase Activity	43,900	-

Note: "-" indicates data not available in the cited sources.

Cellular Activity of HPK1 Inhibitors

To assess the activity of HPK1 inhibitors in a physiologically relevant context, cellular assays are employed. Key assays include the measurement of the phosphorylation of SLP-76 at



Ser376 (a direct downstream target of HPK1) and the secretion of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and activation.[5]

Compound/Referen ce	Cellular Assay	Cell Line/System	Cellular Potency (nM)
PF-07265028	pSLP76 (S376) IC50	-	17
PF-07265028	IL-2 EC50	Human T cells	59
Compound from EMD Serono	pSLP76 (S376)	Jurkat	3
Compound from EMD Serono	IL-2 EC50	Primary T-cell	1.5
Compound 1	IL-2 ELISA EC50	Human PBMCs	226

Note: "-" indicates data not available in the cited sources.

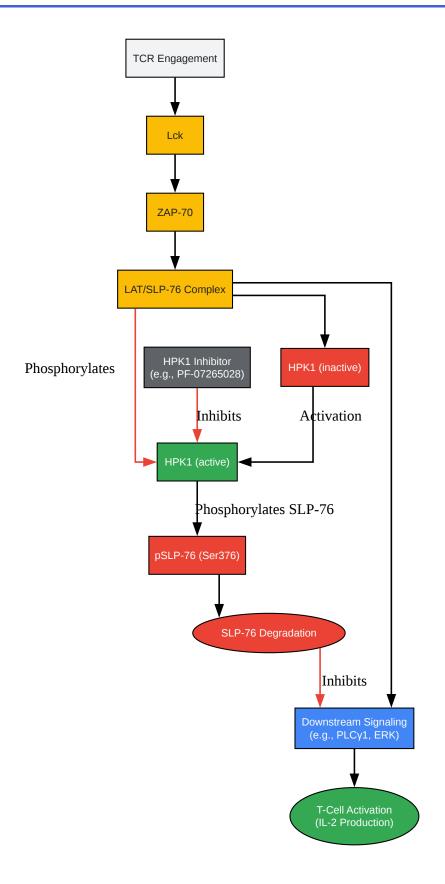
Kinase Selectivity of PF-07265028

Achieving high selectivity is a major challenge in kinase inhibitor development due to the conserved nature of the ATP-binding site across the kinome.[5][9] **PF-07265028** has been shown to be a selective HPK1 inhibitor. Out of 395 kinases tested, only two (MAP4K5 and TAOK1) were inhibited within a 30-fold window relative to HPK1.[10] The discovery effort for **PF-07265028** focused on optimizing kinase selectivity, particularly over immune-modulating kinases with high homology to HPK1.[11][12]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for evaluating HPK1 inhibitors, the following diagrams are provided.

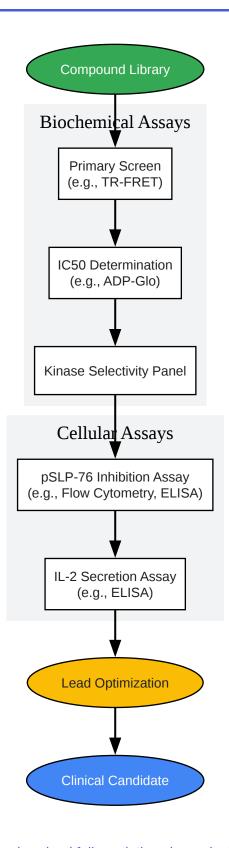




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Caption: HPK1 signaling pathway in T-cells.





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Caption: Workflow for HPK1 inhibitor evaluation.



Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate interpretation and replication of results.

HPK1 Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of HPK1. A common method is the ADP-GloTM Kinase Assay.[1][13]

- Materials:
 - Recombinant HPK1 enzyme
 - HPK1 substrate (e.g., Myelin Basic Protein, MBP)[1][14]
 - ATP
 - Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]
 - Test compound (e.g., PF-07265028)
 - ADP-Glo™ Reagent and Kinase Detection Reagent
 - 384-well plates
- Procedure:
 - Prepare serial dilutions of the test compound in DMSO.
 - Add the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.[1]
 - Add the HPK1 enzyme solution to each well.[1]
 - Initiate the kinase reaction by adding a mixture of the substrate and ATP.[1]
 - Incubate the plate at room temperature for a defined period (e.g., 60 minutes).



- Stop the reaction and measure the amount of ADP produced by adding ADP-Glo™ Reagent.[1]
- Incubate for 40 minutes at room temperature.[1]
- Add Kinase Detection Reagent to convert ADP to a luminescent signal.[1]
- Incubate for 30 minutes at room temperature.[1]
- Read the luminescence using a plate reader.[1]
- Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1]

Another common format is the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.[15][16]

Cellular pSLP-76 Phosphorylation Assay

This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76, at Serine 376.[15][17]

- Materials:
 - Human peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line (e.g., Jurkat)
 - Test compound
 - T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
 - Fixation and permeabilization buffers
 - Primary antibody against pSLP-76 (Ser376)
 - Fluorescently labeled secondary antibody
 - Flow cytometer
- Procedure:



- Pre-incubate the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 1-2 hours).[1]
- Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.[1]
- After a short incubation period (e.g., 5-15 minutes), fix and permeabilize the cells.[1]
- Stain the cells with the primary antibody against pSLP-76 (Ser376).[1]
- Wash the cells and stain with a fluorescently labeled secondary antibody.
- Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of pSLP-76 staining.[1]
- Calculate the percent inhibition of pSLP-76 phosphorylation and determine the IC50 value.
 [1]

IL-2 Secretion Assay

This functional assay measures the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation, leading to the increased production of cytokines such as IL-2. [15][17][18]

- Materials:
 - Human PBMCs
 - Test compound
 - T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
 - IL-2 ELISA kit
- Procedure:
 - Plate PBMCs and treat with serial dilutions of the test compound or DMSO.
 - Stimulate the cells with anti-CD3/anti-CD28 antibodies.



- Incubate for a specified period (e.g., 24-72 hours) to allow for cytokine production.
- Collect the cell culture supernatant.
- Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
- Determine the EC50 value, the concentration of the compound that elicits a half-maximal response in IL-2 production.

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